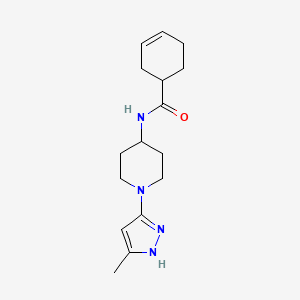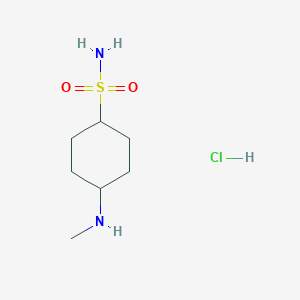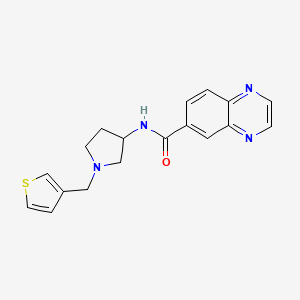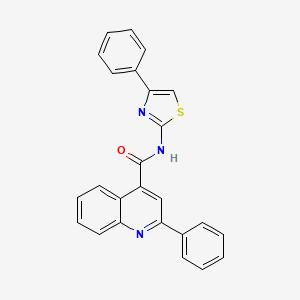
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide is a chemical compound that has gained significant interest in scientific research applications due to its potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide involves the modulation of various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and enhance the activity of antioxidant enzymes. It also acts on the dopaminergic and cholinergic systems in the brain, which are involved in the regulation of movement and cognitive function.
Biochemical and Physiological Effects:
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide has been shown to have several biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response. It also enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. In addition, it has been found to improve cognitive function and motor coordination in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide in lab experiments is its potential therapeutic benefits in various fields of research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to explore its mechanism of action and efficacy in animal models and clinical trials. Another area of research is its potential as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, studies are needed to investigate its safety profile and potential side effects in humans.
Méthodes De Synthèse
The synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with piperidin-4-amine, followed by the addition of cyclohex-3-ene-1-carbonyl chloride. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide has been studied for its potential therapeutic effects in various fields of research. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-12-11-15(19-18-12)20-9-7-14(8-10-20)17-16(21)13-5-3-2-4-6-13/h2-3,11,13-14H,4-10H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKSTUGSJNRWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2849258.png)
![5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-11b,11c-dihydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrole-1,3,6(2H,3aH)-trione](/img/structure/B2849260.png)

![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2849264.png)







![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2849276.png)
